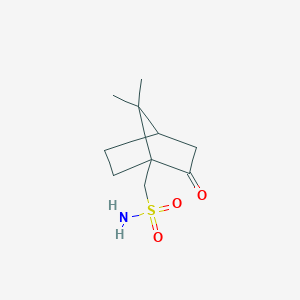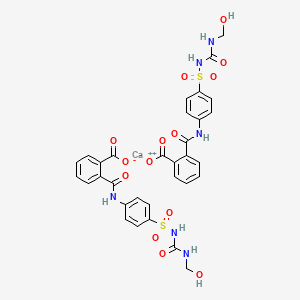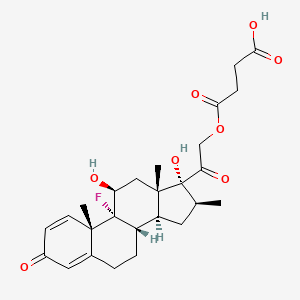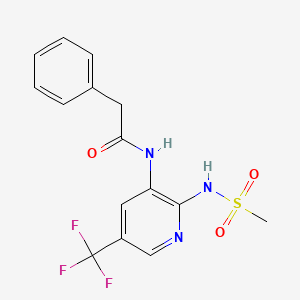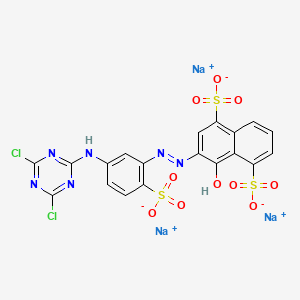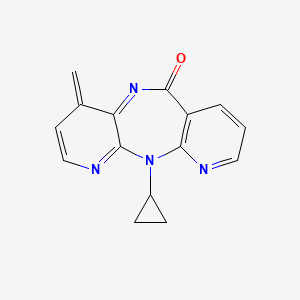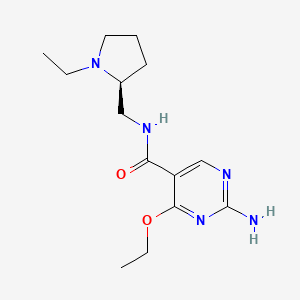
4,6(1H,5H)-Pyrimidinedione, 5-((3,4-dimethoxyphenyl)methylene)-1-((2,4-dimethylphenyl)methylene)dihydro-3-phenyl-2-thioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6(1H,5H)-Pyrimidinedione, 5-((3,4-dimethoxyphenyl)methylene)-1-((2,4-dimethylphenyl)methylene)dihydro-3-phenyl-2-thioxo- is a complex organic compound that belongs to the class of pyrimidinediones
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4,6(1H,5H)-Pyrimidindion, 5-((3,4-Dimethoxyphenyl)methylen)-1-((2,4-Dimethylphenyl)methylen)dihydro-3-phenyl-2-thioxo- beinhaltet typischerweise mehrstufige organische Reaktionen. Übliche Synthesewege können umfassen:
Kondensationsreaktionen: Kombination geeigneter Aldehyde und Ketone mit Pyrimidindionderivaten unter sauren oder basischen Bedingungen.
Cyclisierungsreaktionen: Bildung des Pyrimidindionrings durch Cyclisierung von Zwischenverbindungen.
Thionierung: Einführung der Thioxogruppe unter Verwendung von Reagenzien wie Lawessons Reagenz oder Phosphorpentasulfid.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für so komplexe Verbindungen beinhalten oft die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Dies kann umfassen:
Katalyse: Verwendung von Katalysatoren zur Steigerung der Reaktionsgeschwindigkeit und Selektivität.
Reinigungstechniken: Einsatz von Chromatographie, Umkristallisation oder Destillation zur Reinigung des Endprodukts.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4,6(1H,5H)-Pyrimidindion, 5-((3,4-Dimethoxyphenyl)methylen)-1-((2,4-Dimethylphenyl)methylen)dihydro-3-phenyl-2-thioxo- kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Umwandlung in oxidierte Derivate unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Reduktion zu entsprechenden Alkoholen oder Aminen unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Nucleophile oder elektrophile Substitutionsreaktionen zur Einführung verschiedener funktioneller Gruppen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Katalysatoren: Saure oder basische Katalysatoren für Kondensations- und Cyclisierungsreaktionen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu Ketonen oder Carbonsäuren führen, während Reduktion Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, wie z. B. antimikrobielle oder Antikrebswirkungen.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen und die Entwicklung von Arzneimitteln untersucht.
Industrie: Wird bei der Herstellung von fortschrittlichen Materialien mit bestimmten Eigenschaften eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 4,6(1H,5H)-Pyrimidindion, 5-((3,4-Dimethoxyphenyl)methylen)-1-((2,4-Dimethylphenyl)methylen)dihydro-3-phenyl-2-thioxo- beinhaltet seine Interaktion mit molekularen Zielen und Signalwegen. Dies kann umfassen:
Bindung an Enzyme: Hemmung oder Aktivierung bestimmter Enzyme, die an biologischen Prozessen beteiligt sind.
Interaktion mit Rezeptoren: Modulation der Rezeptoraktivität, um therapeutische Wirkungen zu erzielen.
Signalwegmodulation: Beeinflussung von Signalwegen, um zelluläre Funktionen zu verändern.
Wirkmechanismus
The mechanism of action of 4,6(1H,5H)-Pyrimidinedione, 5-((3,4-dimethoxyphenyl)methylene)-1-((2,4-dimethylphenyl)methylene)dihydro-3-phenyl-2-thioxo- involves its interaction with molecular targets and pathways. This may include:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interaction with Receptors: Modulating receptor activity to produce therapeutic effects.
Pathway Modulation: Affecting signaling pathways to alter cellular functions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4,6(1H,5H)-Pyrimidindionderivate: Verbindungen mit ähnlichen Pyrimidindion-Grundstrukturen, aber unterschiedlichen Substituenten.
Thioxo-Verbindungen: Moleküle, die die Thioxogruppe mit unterschiedlichen chemischen Rückgratstrukturen enthalten.
Einzigartigkeit
4,6(1H,5H)-Pyrimidindion, 5-((3,4-Dimethoxyphenyl)methylen)-1-((2,4-Dimethylphenyl)methylen)dihydro-3-phenyl-2-thioxo- ist einzigartig aufgrund seiner spezifischen Kombination von funktionellen Gruppen und strukturellen Merkmalen, die im Vergleich zu anderen ähnlichen Verbindungen möglicherweise unterschiedliche chemische und biologische Eigenschaften verleihen.
Eigenschaften
CAS-Nummer |
89516-62-1 |
|---|---|
Molekularformel |
C28H26N2O4S |
Molekulargewicht |
486.6 g/mol |
IUPAC-Name |
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-[(2,4-dimethylphenyl)methyl]-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C28H26N2O4S/c1-18-10-12-21(19(2)14-18)17-29-26(31)23(15-20-11-13-24(33-3)25(16-20)34-4)27(32)30(28(29)35)22-8-6-5-7-9-22/h5-16H,17H2,1-4H3/b23-15+ |
InChI-Schlüssel |
DKMZWCRQWDCVQP-HZHRSRAPSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)CN2C(=O)/C(=C\C3=CC(=C(C=C3)OC)OC)/C(=O)N(C2=S)C4=CC=CC=C4)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)CN2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)C(=O)N(C2=S)C4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


